molecular formula C4H4IN3O2 B12222707 3-Iodo-1-methyl-5-nitro-1H-pyrazole

3-Iodo-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B12222707
M. Wt: 253.00 g/mol
InChI Key: OZAHEYYGYWOFGN-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of iodine, methyl, and nitro groups, exhibits unique chemical properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-5-nitro-1H-pyrazole typically involves the iodination of 1-methyl-5-nitro-1H-pyrazole. One common method includes the reaction of 1-methyl-5-nitro-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 3-Azido-1-methyl-5-nitro-1H-pyrazole, 3-Cyano-1-methyl-5-nitro-1H-pyrazole.

    Reduction: 3-Iodo-1-methyl-5-amino-1H-pyrazole.

    Oxidation: 3-Iodo-1-carboxy-5-nitro-1H-pyrazole.

Scientific Research Applications

3-Iodo-1-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-5-nitro-1H-pyrazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The iodine atom may also facilitate the formation of covalent bonds with nucleophilic sites in biological targets .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-1-methyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H4IN3O2

Molecular Weight

253.00 g/mol

IUPAC Name

3-iodo-1-methyl-5-nitropyrazole

InChI

InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3

InChI Key

OZAHEYYGYWOFGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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